An In-depth Technical Guide to the Chemical Properties of (S)-1-(Pyridin-3-yl)ethanamine
An In-depth Technical Guide to the Chemical Properties of (S)-1-(Pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Pyridin-3-yl)ethanamine is a chiral amine that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine ring and a chiral ethylamine moiety, make it a valuable synthon for the development of novel therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-1-(Pyridin-3-yl)ethanamine, detailed experimental protocols for its synthesis and characterization, and its applications in drug development.
Chemical and Physical Properties
(S)-1-(Pyridin-3-yl)ethanamine is a colorless to pale yellow liquid or solid with a characteristic amine odor. It is a chiral molecule, and its enantiomeric purity is crucial for its application in stereospecific synthesis. The following tables summarize the key chemical and physical properties of (S)-1-(Pyridin-3-yl)ethanamine and its common salt forms.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3] |
| Melting Point | 63 °C (racemate) | [4] |
| Boiling Point | 118-120 °C @ 14 Torr (racemate) | [4] |
| pKa (Predicted) | 8.81 ± 0.29 | [4] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons. | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.52 (d, J = 4.9 Hz, 1H), 8.32 (td, J = 7.7, 1.9 Hz, 1H), 7.68 (d, J = 7.7 Hz, 1H), 7.28 (ddd, J = 7.5, 4.9, 1.1 Hz, 1H), 4.6 (q, J = 6.0 Hz, 1H), 1.25 (d, J = 6.6 Hz, 3H) | |
| Mass Spectrometry (ESI) | m/z 123.4 [M + H]⁺ |
Note: Specific rotation data for the (S)-enantiomer is not consistently reported in publicly available literature. Experimental determination is recommended for confirmation of enantiomeric purity.
Experimental Protocols
Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine
A common method for the synthesis of the racemic amine is the reductive amination of 3-acetylpyridine.
Materials:
-
3-Acetylpyridine
-
Ammonium chloride
-
Zinc powder
-
Methanol
-
Water
Procedure:
-
A mixture of 3-acetylpyridine (1.0 eq), potassium carbonate (3.0 eq), and hydroxylamine hydrochloride (1.2 eq) in methanol is stirred at room temperature for 16 hours.
-
The reaction mixture is filtered, and the filtrate is collected.
-
To the filtrate, zinc powder (5.1 eq) and ammonium chloride (5.1 eq) are added, and the suspension is stirred at room temperature for 24 hours.
-
Water is added to the reaction mixture, and it is filtered again.
-
The filtrate is concentrated under reduced pressure and dried to yield 1-(pyridin-3-yl)ethanamine.
Chiral Resolution of 1-(Pyridin-3-yl)ethanamine using Tartaric Acid
The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid, followed by fractional crystallization.[5]
Materials:
-
Racemic 1-(pyridin-3-yl)ethanamine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 10 M)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve racemic 1-(pyridin-3-yl)ethanamine in hot methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-amine-(+)-tartrate.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, dissolve the crystals in water and treat with an excess of a strong base, such as 10 M sodium hydroxide, until the solution is strongly alkaline.
-
Extract the free (S)-1-(pyridin-3-yl)ethanamine with an organic solvent like dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
The enantiomeric excess (ee) should be determined using chiral HPLC.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the analysis of 1-pyridin-3-yl-ethylamine.[6]
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (20/80) with 0.3% H₂SO₄
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
For chiral separations, a chiral stationary phase column (e.g., Chiralcel OD-H or similar) would be required.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of (S)-1-(Pyridin-3-yl)ethanamine is primarily dictated by the basicity of the primary amine and the electronic properties of the pyridine ring. The amine group readily undergoes reactions such as acylation, alkylation, and formation of amides and sulfonamides.
Its significance in drug discovery lies in its role as a versatile chiral building block. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group provides a point for further molecular elaboration. This combination is particularly useful in the design of molecules that target protein kinases and in the synthesis of PROTACs.
Role in Kinase Inhibitors
The pyridine moiety can mimic the hinge-binding motif of ATP in the active site of many protein kinases. The chiral amine allows for stereospecific interactions with other regions of the kinase, leading to potent and selective inhibitors.
Application in PROTACs
PROTACs are bifunctional molecules that induce the degradation of target proteins.[7][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. (S)-1-(Pyridin-3-yl)ethanamine can be incorporated into the linker or the E3 ligase ligand, providing a crucial attachment point and influencing the overall conformation and efficacy of the PROTAC.
Visualizations
Synthesis and Chiral Resolution Workflow
Caption: Workflow for the synthesis and chiral resolution of (S)-1-(Pyridin-3-yl)ethanamine.
Role as a Building Block in Drug Discovery
Caption: Role of (S)-1-(Pyridin-3-yl)ethanamine as a key building block in drug discovery.
Conclusion
(S)-1-(Pyridin-3-yl)ethanamine is a chiral intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis and the versatility of its chemical handles make it an attractive starting material for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its chemical properties and practical methodologies for its preparation and analysis, which will be of benefit to researchers engaged in the design and synthesis of novel therapeutics. Further investigation into its biological activities and the development of more efficient enantioselective synthetic routes will continue to expand its utility in drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. 1-(3-Pyridyl)ethylamine, 96% | Fisher Scientific [fishersci.ca]
- 3. (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4 [sigmaaldrich.com]
- 4. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
